![molecular formula C18H19N3OS B2609906 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 868230-94-8](/img/structure/B2609906.png)
4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
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Description
The compound “4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds. The presence of a dimethylamino group could potentially give this compound basic properties, and the benzo[d]thiazol-2-yl group is a heterocyclic aromatic ring system that is often found in various dyes, pharmaceuticals, and agrochemicals .
Scientific Research Applications
- Role of the Compound : Researchers have employed 4-dimethylamino-4′-nitrostilbene (DANS) fluorescent dye, which efficiently absorbs into various microplastic polymers. Under UV illumination, DANS-stained microplastics emit a specific fluorescence spectrum, allowing straightforward polymer identification. Techniques like fluorescence microscopy and confocal microscopy utilize DANS for microplastic analysis .
- Discovery : In a study, scientists observed an unexpected temperature-dependent effect on the protonation degree of DMAP derivatives. Specifically, the protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation (formed from DMAP and pentafluoropyridine) exhibited significant temperature sensitivity .
Microplastic Detection and Analysis
Temperature-Sensitive Protonation Behavior
properties
IUPAC Name |
4-(dimethylamino)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11-5-6-12(2)16-15(11)19-18(23-16)20-17(22)13-7-9-14(10-8-13)21(3)4/h5-10H,1-4H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGLAZRORRRNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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